![molecular formula C12H12N2O2 B1450143 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone CAS No. 1015846-12-4](/img/structure/B1450143.png)
1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone
Overview
Description
“1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone” is a chemical compound with the molecular formula C12H12N2O2 . It has a molecular weight of 216.24 .
Molecular Structure Analysis
The molecular structure of “1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone” consists of a pyrazole ring attached to a methoxyphenyl group and an ethanone group . The InChI code for this compound is "1S/C12H12N2O2/c1-9(15)10-7-13-14(8-10)11-5-3-4-6-12(11)16-2/h3-8H,1-2H3" .
Physical And Chemical Properties Analysis
“1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone” is a solid compound . It has a molecular weight of 216.24 . The compound should be stored at -20°C .
Scientific Research Applications
Antimicrobial Activity
- Synthesis and Antimicrobial Properties : Novel Schiff bases derived from 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone demonstrated significant antimicrobial activity. These compounds, synthesized using a multi-step reaction, showed potential as effective agents against various microbial strains. This highlights the compound's role in developing new antimicrobial agents (Puthran et al., 2019).
Antibacterial and Antifungal Properties
- FabH Inhibition and Antibacterial Activity : Pyrazole derivatives, including those related to 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone, were identified as potent inhibitors of the bacterial enzyme FabH. These compounds demonstrated strong antibacterial properties, suggesting their potential in treating bacterial infections (Lv et al., 2010).
Future Directions
The future research directions for “1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone” and similar compounds could involve further exploration of their synthesis, chemical properties, and biological activities. Given the wide range of biological activities exhibited by pyrazole derivatives, these compounds may have potential applications in medicinal chemistry .
properties
IUPAC Name |
1-[1-(2-methoxyphenyl)pyrazol-4-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9(15)10-7-13-14(8-10)11-5-3-4-6-12(11)16-2/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNLGWZAVQITML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=C1)C2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650791 | |
Record name | 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone | |
CAS RN |
1015846-12-4 | |
Record name | 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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